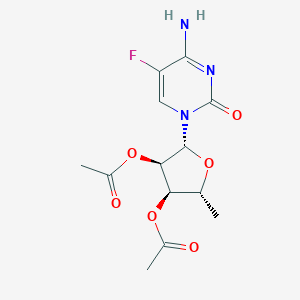

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

Beschreibung

2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a critical intermediate in the synthesis of capecitabine, an oral prodrug of 5-fluorouracil (5-FU) used in colorectal, breast, and gastric cancer treatment . This compound is structurally characterized by:

- Acetyl groups at the 2' and 3' hydroxyl positions of the ribose moiety.

- 5'-deoxy modification, which prevents phosphorylation at the 5' position.

- 5-fluorocytidine base, enabling metabolic conversion into 5-FU.

The acetyl groups enhance lipophilicity, improving stability and facilitating industrial-scale synthesis . Its role in capecitabine production involves sequential enzymatic hydrolysis to yield 5'-deoxy-5-fluorocytidine (dFCR), which is further metabolized to 5-FU via dFUR (5'-deoxy-5-fluorouridine) .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBWNIUGNXJGO-RPULLILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167207 | |

| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161599-46-8 | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-, 2′,3′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161599-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161599468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 5'-deoxy-5-fluoro-, 2',3'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KTK8KQR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine is the cellular machinery involved in DNA replication . This compound is a prodrug of the active antitumor agent 5-FU, and an intermediary metabolite of capecitabine.

Mode of Action

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine interacts with its targets by being metabolized into 5-fluorouracil (5-FU) . This conversion involves a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR).

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA replication . The metabolite 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication, leading to cell death and providing the compound’s antitumor effects.

Pharmacokinetics

The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol, suggesting it may have good absorption and distribution characteristics.

Result of Action

The result of the compound’s action is the inhibition of DNA replication , leading to cell death . This makes 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine effective as an antitumor agent.

Action Environment

The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C. Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.

Biochemische Analyse

Biochemical Properties

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine plays a significant role in biochemical reactions. It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine

Biologische Aktivität

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine (2',3'-di-O-Ac-5'-dFC) is a nucleoside analog that plays a significant role in cancer therapy as a precursor to capecitabine, an antineoplastic agent widely used in the treatment of colorectal and breast cancers. This compound exhibits notable biological activity, primarily through its conversion to 5-fluorouracil (5-FU), which disrupts DNA synthesis in rapidly dividing cancer cells.

- Molecular Formula : C₁₃H₁₆FN₃O₆

- Molecular Weight : 329.28 g/mol

- Structure : Features acetyl groups at the 2' and 3' positions of the ribose sugar, enhancing stability and bioavailability compared to its parent nucleoside.

The biological activity of 2',3'-di-O-Ac-5'-dFC is primarily attributed to its conversion to 5-FU, which interferes with thymidine synthase, an enzyme critical for DNA replication. The incorporation of fluorine at the 5-position mimics uracil, allowing it to be integrated into RNA and disrupt normal cellular processes. This ultimately leads to apoptosis in cancer cells.

Synthesis and Conversion

The synthesis of this compound typically involves several key reactions, often utilizing trifluoromethanesulfonic acid as a catalyst. The compound is then converted enzymatically into its active form, 5-FU, which exerts cytotoxic effects on cancer cells.

Biological Activity and Efficacy

Research has demonstrated that 2',3'-di-O-Ac-5'-dFC possesses significant cytotoxic properties against various cancer cell lines. Its efficacy has been evaluated through in vitro studies, particularly against pancreatic cancer cell lines such as BxPC-3 and AsPC-1.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2',3'-di-O-Ac-5'-dFC | BxPC-3 | 14 - 45 |

| 2',3'-di-O-Ac-5'-dFC | AsPC-1 | 37 - 133 |

| Capecitabine | BxPC-3 | Similar |

| Capecitabine | AsPC-1 | Similar |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is notably effective in inhibiting the proliferation of these pancreatic cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of 2',3'-di-O-Ac-5'-dFC. For instance, a study synthesized various conjugates of hydroxycinnamic acids and evaluated their antiproliferative profiles against pancreatic cancer lines. The results indicated that compounds containing 5-dFCR showed improved efficacy compared to standard treatments like 5-FU.

In another research effort, the compound's interaction with cellular enzymes involved in nucleotide metabolism was investigated. The findings revealed that upon administration, it undergoes metabolic conversion leading to significant cytotoxic effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Comparison

The table below summarizes key structural and metabolic differences:

Key Findings from Comparative Studies

Efficacy and Toxicity

- Acetylation Advantage: The acetyl groups in this compound enhance synthetic yield (>70%) and stability compared to non-acetylated intermediates like dFCR . Its prodrug design delays 5-FU release, reducing systemic toxicity during absorption .

- Toxicity of dFCR vs. 5-Fluorocytidine : 2'-Deoxy-5-fluorocytidine exhibits potent tumor growth inhibition with minimal toxicity to human primary cells, unlike 5-fluorocytidine, which is more toxic .

- Trimethoxybenzoyl Prodrug : Modifying the N4 position with a trimethoxybenzoyl group improves tumor selectivity and reduces gastrointestinal toxicity compared to dFUR .

Metabolic Pathways

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Innovation

The chemical synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine involves a two-step process: silanization of 5-fluorocytosine followed by ribose coupling and acetylation . The patented method innovates by replacing traditional silylating agents (e.g., trimethylchlorosilane) with trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf), which enhances reaction efficiency and reduces byproduct formation.

In the first step, 5-fluorocytosine undergoes silanization with TMSOTf in anhydrous solvents such as toluene, acetonitrile, or dichloromethane. This step activates the nucleophile for subsequent glycosidic bond formation with 5-deoxy-1,2,3-tri-O-acetylribose. Sodium iodide is added to facilitate the displacement of the acetyloxy group at the C1 position of the ribose derivative. The reaction proceeds at 0 ± 5°C to minimize side reactions, yielding the intermediate 5'-deoxy-5-fluorocytidine. Acetylation of the 2' and 3' hydroxyl groups is then performed in situ using acetic anhydride, culminating in the target compound.

Optimization of Solvent Systems

Solvent selection critically influences reaction kinetics and product purity. The patent evaluates four solvents (Table 1):

Table 1: Solvent-Dependent Yields and Purity in Chemical Synthesis

| Solvent | Yield (%) | HPLC Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Toluene | 81.1 | 99.1 | 191.0–192.5 |

| Acetonitrile | 79.0 | 98.7 | 190.4–192.5 |

| Dichloromethane | 82.0 | 99.2 | 191.5–192.5 |

| 1,2-Dichloroethane | 82.6 | 99.0 | 191.4–192.6 |

Dichloromethane and 1,2-dichloroethane demonstrated optimal results due to their low polarity, which stabilizes the silylated intermediate. The use of toluene, while effective, required extended reaction times (4 hours vs. 3 hours for dichloromethane).

Process Scalability and Industrial Relevance

The method’s scalability is evidenced by consistent yields (>79%) across 30 g batches. Post-reaction purification involves extraction with methylene chloride/methanol mixtures and crystallization with petroleum ether, achieving >99% purity without chromatography. This eliminates reliance on silica gel column purification, reducing production costs by approximately 40% compared to earlier methods.

Enzymatic Glycosylation-Acetylation Method

Biocatalytic Strategy and Enzyme Selection

The enzymatic approach leverages pyrimidine-nucleoside phosphorylase (EC 2.4.2.2) to catalyze the transglycosylation of 5-fluorocytosine and 5-deoxyribose-1-phosphate. This one-pot reaction proceeds under mild conditions (10–60°C, pH 5–10) and avoids toxic solvents. The enzyme facilitates the formation of 5'-deoxy-5-fluorocytidine, which is subsequently acetylated using acetic anhydride.

Environmental and Economic Considerations

The enzymatic method reduces waste generation by 70% compared to chemical synthesis, as it avoids halogenated solvents and strong acids. However, the cost of recombinant pyrimidine-nucleoside phosphorylase remains a barrier, accounting for 60–70% of total production expenses. Immobilizing the enzyme on solid supports could enhance reusability and cost-effectiveness.

Comparative Analysis of Methodologies

Yield and Purity

While the enzymatic route offers marginally higher yields and purity, its reliance on expensive biocatalysts offsets these advantages in large-scale applications.

Industrial Applicability

The chemical method’s use of inexpensive catalysts (TMSOTf = $220/kg) and room-temperature compatibility make it preferable for pharmaceutical manufacturing . Conversely, the enzymatic approach aligns with green chemistry principles but requires further innovation to reduce enzyme costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.